N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15176742
InChI: InChI=1S/C19H20N2O7/c1-10-14(27-9-16(23)20-7-15(22)21-8-17(24)25)6-5-12-11-3-2-4-13(11)19(26)28-18(10)12/h5-6H,2-4,7-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)
SMILES:
Molecular Formula: C19H20N2O7
Molecular Weight: 388.4 g/mol

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine

CAS No.:

Cat. No.: VC15176742

Molecular Formula: C19H20N2O7

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine -

Specification

Molecular Formula C19H20N2O7
Molecular Weight 388.4 g/mol
IUPAC Name 2-[[2-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C19H20N2O7/c1-10-14(27-9-16(23)20-7-15(22)21-8-17(24)25)6-5-12-11-3-2-4-13(11)19(26)28-18(10)12/h5-6H,2-4,7-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)
Standard InChI Key FIJNQUIZCRZBQP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NCC(=O)NCC(=O)O

Introduction

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine is a complex organic compound that integrates elements from both chromene and amino acid derivatives. This unique structure suggests potential applications in medicinal chemistry and pharmacology, particularly due to its diverse biological activities.

Molecular Formula and Weight

The molecular formula of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine is not explicitly provided in the available sources, but its molecular weight is approximately 353.39 g/mol.

Functional Groups

This compound features multiple functional groups, including an oxyacetyl linkage and a glycylglycine moiety, which contribute to its potential interactions with biological targets. The presence of these groups suggests versatility in chemical reactions and biological activities.

Synthesis Methods

The synthesis of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine typically involves multistep organic reactions starting from chromene derivatives and amino acids. Techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to monitor the synthesis and confirm the structure and purity of the final product.

Chemical Transformations

This compound can participate in various chemical reactions, which can be studied under controlled laboratory conditions to understand their kinetics and mechanisms using chromatography and spectrometry techniques.

Mechanism of Action

Research suggests that compounds similar to N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine may act as inhibitors or modulators of specific biochemical pathways relevant to diseases such as cancer or inflammation.

Potential Applications

Given its unique structure and potential biological activities, this compound may have applications in medicinal chemistry and pharmacology. Further research is needed to fully explore its therapeutic potential and understand its interactions with biological targets.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycineNot specifiedCombines chromene and amino acid derivatives; potential for diverse biological activities.
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycineNot specifiedCombines coumarin derivative with glycine; potential for enhanced biological activities.
N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanineC24H23NO6Features a phenylalanine moiety; distinct biological activity profile .

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